molecular formula C36H28N9Na3O10S3 B14452897 4-Amino-3-4'-(2,4-diaminophenyl)azo-3,3'-dimethyl1,1'-biphenyl-4-ylazo-5-hydroxy-6-(4-sulphonatophenyl)azonaphth alene-2,7-disulphonate (sodium salt) CAS No. 72906-45-7

4-Amino-3-4'-(2,4-diaminophenyl)azo-3,3'-dimethyl1,1'-biphenyl-4-ylazo-5-hydroxy-6-(4-sulphonatophenyl)azonaphth alene-2,7-disulphonate (sodium salt)

Cat. No.: B14452897
CAS No.: 72906-45-7
M. Wt: 911.8 g/mol
InChI Key: CGYNYPLWYJDIFI-UHFFFAOYSA-K
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Description

4-Amino-3-4’-(2,4-diaminophenyl)azo-3,3’-dimethyl1,1’-biphenyl-4-ylazo-5-hydroxy-6-(4-sulphonatophenyl)azonaphthalene-2,7-disulphonate (sodium salt) is a complex organic compound known for its application as a dye. It is commonly referred to as Chlorazol Black or Direct Black 38 . This compound is characterized by its strong affinity for cellulose and chitin, making it useful in various staining applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-4’-(2,4-diaminophenyl)azo-3,3’-dimethyl1,1’-biphenyl-4-ylazo-5-hydroxy-6-(4-sulphonatophenyl)azonaphthalene-2,7-disulphonate involves multiple steps of diazotization and coupling reactions. The process typically starts with the diazotization of 2,4-diaminophenyl, followed by coupling with 3,3’-dimethyl-1,1’-biphenyl-4-ylazo. Subsequent steps involve further diazotization and coupling with 5-hydroxy-6-(4-sulphonatophenyl)azonaphthalene-2,7-disulphonate .

Industrial Production Methods

Industrial production of this compound involves large-scale diazotization and coupling reactions under controlled conditions to ensure high yield and purity. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction parameters .

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-4’-(2,4-diaminophenyl)azo-3,3’-dimethyl1,1’-biphenyl-4-ylazo-5-hydroxy-6-(4-sulphonatophenyl)azonaphthalene-2,7-disulphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium dithionite, and nucleophiles like hydroxide ions. The reactions are typically carried out under controlled temperature and pH conditions to ensure desired outcomes .

Major Products Formed

The major products formed from these reactions include various oxidation and reduction products, as well as substituted derivatives of the original compound .

Scientific Research Applications

4-Amino-3-4’-(2,4-diaminophenyl)azo-3,3’-dimethyl1,1’-biphenyl-4-ylazo-5-hydroxy-6-(4-sulphonatophenyl)azonaphthalene-2,7-disulphonate has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-3-4’-(2,4-diaminophenyl)azo-3,3’-dimethyl1,1’-biphenyl-4-ylazo-5-hydroxy-6-(4-sulphonatophenyl)azonaphthalene-2,7-disulphonate stands out due to its strong affinity for cellulose and chitin, making it particularly effective in staining applications. Its ability to form covalent bonds with fibers under alkaline conditions results in brighter and longer-lasting colors compared to other dyes .

Properties

CAS No.

72906-45-7

Molecular Formula

C36H28N9Na3O10S3

Molecular Weight

911.8 g/mol

IUPAC Name

trisodium;4-amino-3-[[4-[4-[(2,4-diaminophenyl)diazenyl]-3-methylphenyl]-2-methylphenyl]diazenyl]-5-hydroxy-6-[(4-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate

InChI

InChI=1S/C36H31N9O10S3.3Na/c1-18-13-20(3-10-27(18)41-43-29-12-5-23(37)17-26(29)38)21-4-11-28(19(2)14-21)42-44-34-30(57(50,51)52)15-22-16-31(58(53,54)55)35(36(46)32(22)33(34)39)45-40-24-6-8-25(9-7-24)56(47,48)49;;;/h3-17,46H,37-39H2,1-2H3,(H,47,48,49)(H,50,51,52)(H,53,54,55);;;/q;3*+1/p-3

InChI Key

CGYNYPLWYJDIFI-UHFFFAOYSA-K

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC3=C(C=C4C=C(C(=C(C4=C3N)O)N=NC5=CC=C(C=C5)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])C)N=NC6=C(C=C(C=C6)N)N.[Na+].[Na+].[Na+]

Origin of Product

United States

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